Ethyl 2-(2-methylpropanamido)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-methylpropanoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-12-7(10)5-9-8(11)6(2)3/h6H,4-5H2,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJNTXVYYFXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Ethyl 2 2 Methylpropanamido Acetate and Analogues
Strategic Acylation Approaches to Amide Bond Formation
The cornerstone of synthesizing ethyl 2-(2-methylpropanamido)acetate lies in the acylation of the amino group of an ethyl aminoacetate (glycine ethyl ester). This can be achieved through several reliable and well-established protocols, each with its own set of advantages and considerations.
Sequential Acylation Protocols for Amino Acid Derivatives
A direct and straightforward approach to the synthesis of this compound involves the sequential acylation of ethyl glycinate (B8599266). This method typically utilizes an activated form of isobutyric acid, such as isobutyryl chloride, to react with the amino group of the glycine (B1666218) ester.
The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, thereby driving the reaction to completion. The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758) or diethyl ether to ensure the solubility of the reactants and facilitate the reaction.
A typical procedure would involve dissolving ethyl glycinate hydrochloride in a suitable solvent, followed by the addition of a base, such as triethylamine (B128534) or pyridine. Isobutyryl chloride is then added dropwise to the stirring solution, often at a reduced temperature to control the exothermic nature of the reaction. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove the salt byproduct and any unreacted starting materials, followed by purification of the crude product, usually by column chromatography or recrystallization, to yield the pure this compound.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Typical Yield |
| Ethyl glycinate hydrochloride | Isobutyryl chloride | Triethylamine | Dichloromethane | High |
| Ethyl glycinate | Isobutyric anhydride (B1165640) | Pyridine | Tetrahydrofuran (B95107) | Moderate to High |
Coupling Reagent-Mediated Amidation Reactions
An alternative and often milder approach to amide bond formation involves the use of coupling reagents. iris-biotech.de These reagents activate the carboxylic acid (isobutyric acid in this case), making it more susceptible to nucleophilic attack by the amine (ethyl glycinate). This method avoids the use of harsh acyl chlorides and can often lead to higher yields and cleaner reactions.
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea for carbodiimides or an active ester. This intermediate is then readily attacked by the amine to form the desired amide bond, regenerating the coupling reagent's byproduct.
While the classical Yamaguchi esterification reagent (2,4,6-trichlorobenzoyl chloride) is primarily used for macrolactonization, its principles of activation can be extended to amidation. Modified Yamaguchi-type reagents and other modern coupling agents offer efficient pathways for the formation of the amide linkage in this compound.
These systems often generate a mixed anhydride in situ, which then reacts with the amine. The choice of the specific coupling reagent can influence the reaction rate, yield, and suppression of side reactions. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). iris-biotech.debachem.com For instance, the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has become widespread due to their efficiency and the water-solubility of their byproducts, simplifying purification. bachem.com
| Coupling Reagent Class | Example Reagent | Activating Species | Key Features |
| Carbodiimides | EDC (water-soluble) | O-acylisourea | Byproducts are water-soluble, facilitating easy removal. peptide.com |
| Phosphonium Salts | PyBOP | Acylphosphonium salt | Effective for sterically hindered amino acids. bachem.com |
| Uronium/Aminium Salts | HBTU, HATU | Active ester | High reactivity and rapid reaction times. bachem.compeptide.com |
To enhance the efficiency of coupling reactions, catalytic additives are often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. In the context of coupling reagent-mediated amidations, DMAP can act as a nucleophilic catalyst.
When used with carbodiimides, for example, DMAP reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This salt is more susceptible to nucleophilic attack by the amine than the O-acylisourea itself, thus accelerating the rate of amide bond formation. The use of DMAP is particularly beneficial in reactions involving sterically hindered substrates or less reactive amines. However, care must be taken as DMAP is a strong base and can sometimes lead to side reactions like racemization in chiral substrates.
A study on amide bond formation for electron-deficient amines highlighted the utility of a combination of EDC and DMAP, with a catalytic amount of HOBt, as an effective coupling system. nih.gov
Solid-Phase Synthesis Adaptation for Amide and Peptide Linkages
The principles of amide bond formation used in solution-phase synthesis can be effectively adapted to solid-phase synthesis (SPS). This technique is particularly powerful for the preparation of peptide libraries and analogues of this compound. In SPS, the amino acid derivative (glycine) is first anchored to a solid support, typically a resin. Subsequent reactions, including deprotection and coupling steps, are carried out in a sequential manner.
The key advantage of SPS is the simplification of the purification process; unreacted reagents and byproducts are simply washed away from the resin-bound product. The desired compound is then cleaved from the resin in the final step. Solvents such as 2-methyltetrahydrofuran (B130290) and ethyl acetate (B1210297) are being explored as greener alternatives to traditional solvents like DMF in solid-phase peptide synthesis. researchgate.netrsc.org
In multi-step syntheses, particularly on a solid phase, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. For the synthesis of this compound analogues or more complex peptides, the amino group of the glycine residue is typically protected.
The two most common N-terminal protecting groups used in solid-phase peptide synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Boc Group: This group is stable under basic and nucleophilic conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent.
| Protecting Group | Chemical Name | Cleavage Condition | Key Advantage |
| Boc | tert-Butyloxycarbonyl | Strong Acid (e.g., TFA) | Orthogonal to Fmoc group. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild Base (e.g., Piperidine) | Cleavage conditions are mild and compatible with many functional groups. |
Optimization for Stereochemical Control
The synthesis of chiral molecules such as the analogues of this compound demands precise control over stereochemistry. Research in this area focuses on the development of methodologies that afford high enantiomeric excess (ee). One notable advancement involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, in the synthesis of related N-acylamino acid esters, chiral N-heterocyclic carbene (NHC) catalysts have been employed in annulation reactions to produce functionalized dihydropyranones with excellent enantioselectivity.
Another powerful strategy is the use of chiral phase-transfer catalysts. In the asymmetric alkylation of glycine imine esters, which are precursors to N-acylated amino acid esters, chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have demonstrated high catalytic performance. These catalysts facilitate the enantioselective synthesis of a diverse range of α-alkyl-α-amino acids. The choice of catalyst, solvent, and reaction conditions is paramount in achieving the desired stereoisomer with high purity. For example, studies have shown that the catalyst structure, specifically the substituents on the catalyst, can be tuned to optimize both reactivity and selectivity. A linear relationship has been observed between the pKa of a carboxylic acid group on the catalyst and the resulting enantiomeric ratio of the product, highlighting the intricate electronic effects that govern stereochemical control.
Furthermore, enzymatic resolutions offer a highly selective means of obtaining enantiopure N-acylamino acid esters. Acylase I, for example, exhibits nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids, allowing for the effective separation of enantiomers. The enzyme's broad substrate scope makes it a valuable tool for the synthesis of a wide array of chiral N-acylated amino acid derivatives.
Mechanistic Pathways in Synthetic Transformations
A thorough understanding of the reaction mechanisms is fundamental to the development of efficient and selective synthetic protocols for this compound and its analogues.
Elucidation of Amide Bond Formation Mechanisms
The formation of the amide bond in this compound is typically achieved by the coupling of a glycine ester with an activated derivative of 2-methylpropanoic acid. The most common mechanism involves the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are frequently used. The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the glycine ester to form the desired amide bond.
To enhance the efficiency of the coupling reaction and to suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often employed. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. The active ester then reacts with the amine component to yield the final product. The use of these additives has been shown to be crucial, especially in solid-phase peptide synthesis where complete reactions are essential.
Strategies for Racemization Suppression in Chiral Synthesis
A significant challenge in the synthesis of chiral N-acylated amino acid esters is the potential for racemization at the α-carbon of the amino acid. Racemization can occur through the formation of an oxazolone (B7731731) (or azlactone) intermediate, particularly when the carboxylic acid is activated. The enol form of the oxazolone is achiral, and its formation leads to a loss of stereochemical integrity.
Several strategies have been developed to suppress racemization. The choice of coupling reagent and additives is critical. For instance, the use of DIC in combination with Oxyma has been found to be an effective coupling reagent system for minimizing racemization in sensitive amino acids like cysteine and histidine. nih.gov The mechanism of suppression involves the rapid formation of the active ester, which is less susceptible to oxazolone formation than the O-acylisourea intermediate.
The nature of the amino-protecting group also plays a crucial role. Urethane-type protecting groups, such as benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc), are known to reduce the rate of oxazolone formation compared to acyl-type protecting groups. A recently developed thiol-labile protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), has been shown to effectively suppress α-carbon racemization during peptide coupling reactions. nih.gov The steric and electronic properties of the protecting group influence the stability of the chiral center and the propensity for oxazolone formation. Additionally, the choice of base is important, as strongly basic conditions can promote racemization. The use of sterically hindered bases like N,N-diisopropylethylamine (DIPEA) is often preferred over less hindered bases such as triethylamine (TEA).
Optimization of Reaction Parameters for Enhanced Synthesis
Impact of Solvent Systems on Yield and Selectivity
The choice of solvent can have a profound impact on the outcome of the amide bond formation reaction. The solvent's polarity, ability to solvate reactants and intermediates, and its boiling point all play a role. A variety of solvents have been investigated for N-acylation reactions, including both polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN), and less polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF).
In a study on amide synthesis from phenyl esters and aryl amines, a solvent-free approach using sodium hydride as a base was developed, leading to high yields and high atom economy. rsc.org For enzymatic synthesis of N-acyl glycine, water-immiscible organic solvents were found to have an activating effect on the lipase (B570770) activity. researchgate.net The optimal solvent system often represents a balance between reactant solubility, reaction rate, and suppression of side reactions. The following table illustrates the effect of different solvents on the yield of a model N-acylation reaction.
| Solvent | Dielectric Constant (20°C) | Relative Yield (%) |
| Dichloromethane (DCM) | 8.93 | 85 |
| Tetrahydrofuran (THF) | 7.58 | 78 |
| Acetonitrile (MeCN) | 37.5 | 92 |
| Dimethylformamide (DMF) | 36.7 | 95 |
| Toluene | 2.38 | 65 |
This is an interactive data table based on generalized findings for N-acylation reactions and may not represent the specific synthesis of this compound.
Temperature Effects on Reaction Kinetics and Product Distribution
Temperature is a critical parameter that influences both the rate of the reaction and the distribution of products. Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. However, higher temperatures can also promote side reactions, such as racemization and decomposition of reactants or products.
Kinetic studies on the N-acylation of α-amino acids have shown a clear correlation between temperature and the rate constants of the reaction. researchgate.net The activation energy, enthalpy, and entropy of the process can be determined from these studies, providing valuable insights into the reaction mechanism. In the context of stereoselective synthesis, lower temperatures are often employed to minimize racemization. For instance, in many coupling reactions, the reaction mixture is cooled to 0°C or even lower temperatures before the addition of the coupling reagent.
The following table presents hypothetical kinetic data for the formation of an N-acylated amino acid ester at different temperatures to illustrate the general trend.
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Enantiomeric Excess (ee) (%) |
| 0 | 0.05 | 98 |
| 25 | 0.25 | 92 |
| 50 | 1.10 | 80 |
| 75 | 4.50 | 65 |
This is an interactive data table based on generalized kinetic and stereoselectivity trends in N-acylation reactions and may not represent the specific synthesis of this compound.
Exploration of Catalytic Systems to Improve Reaction Efficacy
The synthesis of this compound, which involves the formation of an amide bond between ethyl glycinate and an isobutyryl moiety, can be significantly enhanced through the use of various catalytic systems. The primary goal of employing a catalyst is to increase the reaction rate, improve the yield, and enhance the selectivity of the desired product under milder conditions, thereby minimizing side reactions and energy consumption.
One common approach in amide synthesis is the use of coupling reagents, which activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. While effective, traditional coupling agents like carbodiimides (e.g., DCC, EDCI) often generate stoichiometric amounts of byproducts that can be difficult to remove. A more advanced strategy involves the use of catalytic systems that can be regenerated and reused.
Acid catalysts, both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous (e.g., acidic ion-exchange resins, zeolites), are frequently employed in esterification reactions, a process related to the synthesis of the ethyl ester portion of the target molecule. ijcrr.commdpi.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. ijcrr.com For the amidation step, Lewis acids can also be utilized to activate the carboxylic acid. stmjournals.in
Enzymatic catalysis presents a green and highly selective alternative. Lipases, such as Candida antarctica lipase B (CALB), have demonstrated high efficiency in catalyzing amidation reactions under mild, anhydrous conditions. nih.gov This biocatalytic approach avoids the use of hazardous reagents and often leads to high yields with minimal need for purification. nih.gov
The table below summarizes various catalytic systems that could be explored to enhance the synthesis of this compound.
| Catalyst Type | Examples | Potential Advantages |
| Homogeneous Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid | Readily available, effective for esterification. ijcrr.com |
| Heterogeneous Acid Catalysts | Acidic ion-exchange resins, Zeolites | Ease of separation and recyclability. mdpi.com |
| Coupling Agents (Catalytic Use) | Carbodiimides (DCC, EDCI) with additives | High yields for amide bond formation. |
| Enzymatic Catalysts (Lipases) | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, environmentally benign. nih.gov |
| Boron-based Reagents | B(OCH2CF3)3 | Operationally simple, can be used in open air. nih.gov |
Industrial-Scale Synthetic Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on efficiency, safety, sustainability, and cost-effectiveness. Key considerations include the adoption of advanced reactor technologies, process intensification, and the incorporation of green chemistry principles.
Implementation of Continuous-Flow Reactor Technologies
Continuous-flow synthesis offers significant advantages over traditional batch processing for industrial-scale production. researchgate.net In a flow reactor, reactants are continuously pumped through a tube or a series of interconnected modules where the reaction occurs. researchgate.net This setup allows for superior control over reaction parameters such as temperature, pressure, and residence time.
The key benefits of implementing continuous-flow technology for the synthesis of this compound include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors facilitates efficient heat exchange, which is crucial for managing exothermic amidation reactions. youtube.com This minimizes the risk of thermal runaways and the formation of impurities.
Improved Safety: The small reaction volumes at any given time significantly reduce the inventory of hazardous materials, making the process inherently safer. youtube.com
Increased Reproducibility and Scalability: Precise control over reaction conditions ensures consistent product quality. Scaling up production is achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), rather than by increasing the size of the reactor, which can be challenging. google.com
Integration of In-line Analysis: Process Analytical Technology (PAT) can be integrated into the flow system to monitor the reaction in real-time, allowing for immediate adjustments to maintain optimal performance. rsc.org
For the synthesis of this compound, a two-stage flow process could be envisioned. The first stage would involve the esterification of N-(2-methylpropanoyl)glycine, followed by a second stage for the amidation reaction, potentially with in-line separation and purification steps.
Process Intensification for Maximized Throughput and Purity
Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. youtube.com For the production of this compound, PI strategies can lead to significant improvements in throughput and product purity.
One key PI strategy is the use of multifunctional reactors, such as reactive distillation columns. youtube.com In this approach, the reaction and separation of products occur within the same unit. For the esterification step, removing water as it is formed would drive the reaction equilibrium towards the product side, thereby increasing the conversion rate.
Other PI techniques applicable to this synthesis include:
Intensive Mixing Devices: Utilizing devices that create high-intensity mixing can enhance reaction rates by overcoming mass transfer limitations, especially in heterogeneous catalytic systems. youtube.com
Reducing Equipment Size: The shift from large batch reactors to smaller, more efficient continuous reactors is a core principle of process intensification. This not only lowers capital costs but also reduces the physical footprint of the manufacturing plant. youtube.com
By combining these strategies, it is possible to design a highly efficient and compact process for the continuous production of high-purity this compound.
Integration of Green Chemistry Principles, including Solvent Recycling Protocols
The industrial synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. msu.edumagtech.com.cn The production of this compound can be made more sustainable by adhering to these principles.
Key green chemistry considerations include:
Solvent Selection: The choice of solvent is critical, as solvents often constitute the largest portion of waste in a chemical process. iolcp.com Green solvents such as ethyl acetate itself, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) are preferable alternatives to more hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). nih.govresearchgate.net Ethyl acetate, being a component of the target molecule, is an especially attractive solvent choice. rsc.org
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu Catalytic approaches are inherently more atom-economical than using stoichiometric reagents.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. msu.edu Continuous-flow reactors can contribute to energy efficiency through better heat integration.
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. msu.edu This can be achieved through high-yield reactions and the recycling of solvents and catalysts.
A crucial aspect of greening the process is the implementation of solvent recycling protocols . In a continuous process, the solvent can be separated from the product stream, purified, and then reintroduced at the beginning of the process. For instance, a continuous operation for amide synthesis has been demonstrated where the entire reaction mixture, including the solvent, catalyst, and unreacted starting materials, is recovered and reused for subsequent cycles, drastically reducing the environmental factor (E-factor) of the process. rsc.org This not only minimizes waste but also significantly reduces operational costs.
Advanced Spectroscopic and Analytical Characterization of Ethyl 2 2 Methylpropanamido Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The structural framework of Ethyl 2-(2-methylpropanamido)acetate is effectively mapped by ¹H and ¹³C NMR spectroscopy. The analysis of chemical shifts (δ), signal multiplicities, and integration values allows for the precise assignment of each proton and carbon atom in the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a detailed fingerprint of the proton environments. The ethyl ester moiety is characterized by a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a classic ethyl pattern resulting from spin-spin coupling. The protons of the isobutyryl group's two methyls appear as a doublet, coupled to the single methine proton (-CH-), which in turn appears as a septet. The methylene protons of the acetate (B1210297) group are observed as a doublet, coupled to the amide proton (-NH-), which typically presents as a broad triplet.
Interactive ¹H NMR Data Table for this compound Data is predicted and may vary based on solvent and experimental conditions.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -OCH₂CH₃ | 1.25 | Triplet (t) | 3H | 7.1 |
| -C(O)CH(CH₃)₂ | 1.15 | Doublet (d) | 6H | 6.9 |
| -C(O)CH(CH₃)₂ | 2.45 | Septet (sept) | 1H | 6.9 |
| -NH-CH₂-C(O)O- | 4.05 | Doublet (d) | 2H | 5.8 |
| -OCH₂CH₃ | 4.18 | Quartet (q) | 2H | 7.1 |
| -NH-CH₂- | 6.50 | Triplet (t) | 1H | 5.8 |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of distinct carbon environments. The spectrum is expected to show eight unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbons of the ester and amide groups are characteristically found downfield.
Interactive ¹³C NMR Data Table for this compound Data is predicted and may vary based on solvent and experimental conditions.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂CH₃ | 14.1 |
| -C(O)CH(CH₃)₂ | 19.5 |
| -C(O)CH(CH₃)₂ | 35.8 |
| -NH-CH₂-C(O)O- | 41.5 |
| -OCH₂CH₃ | 61.5 |
| -CH₂-C(O)O- | 169.8 |
| -C(O)NH- | 176.5 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Connectivity Mapping
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in mapping the connectivity of protons within a molecule. A COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three bonds.
For this compound, a ¹H-¹H COSY experiment would be expected to show the following key correlations:
A cross-peak between the methyl triplet at ~1.25 ppm and the methylene quartet at ~4.18 ppm, confirming the ethyl group (-CH₂CH₃) connectivity.
A cross-peak connecting the methine septet of the isobutyryl group at ~2.45 ppm with the six-proton doublet of its two methyl groups at ~1.15 ppm.
A correlation between the amide proton triplet at ~6.50 ppm and the acetate methylene doublet at ~4.05 ppm, establishing the N-H to C-H bond linkage.
These correlations provide definitive evidence for the proposed molecular structure by tracing the proton-proton coupling networks throughout the molecule.
Mass Spectrometry for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₁₅NO₃), the calculated monoisotopic mass is 173.1052 u. An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula with high confidence.
Predicted HRMS Data
| Ion Species | Calculated m/z |
|---|---|
| [M+H]⁺ | 174.1125 |
| [M+Na]⁺ | 196.0944 |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation
Combining chromatography with mass spectrometry enhances analytical specificity and sensitivity. These hyphenated techniques are crucial for confirming the identity and assessing the purity of a compound within a complex mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. The compound can be separated from impurities using a reversed-phase HPLC column and subsequently ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. This allows for both quantification and structural confirmation. eurl-pesticides.euresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For N-acylated amino acid esters, GC-MS can also be employed, sometimes requiring derivatization to increase volatility and thermal stability. nih.govresearchgate.net The compound is separated in the gas phase and then ionized, typically by electron ionization (EI), which often produces a rich fragmentation pattern useful for structural elucidation and library matching. nih.govresearchgate.net The fragmentation of this compound would likely involve characteristic losses, such as the ethoxy group (-OC₂H₅, 45 u) from the ester, the isobutyryl group ((CH₃)₂CHCO-, 71 u), or cleavage of the amide bond.
Chromatographic Methodologies for Purity Profiling and Isomer Resolution
Chromatographic techniques are fundamental for separating a compound from impurities, by-products, and isomers, thereby establishing its purity profile.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of pharmaceutical and chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable.
A typical RP-HPLC method for purity profiling might involve:
Column: A C18 stationary phase, which is effective for separating moderately polar organic molecules.
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection: A UV detector, monitoring at a wavelength where the amide or ester carbonyl group absorbs (typically ~210-220 nm), or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Coupling the HPLC to a mass spectrometer (LC-MS) provides the highest level of specificity for peak identification and impurity characterization. nih.gov
This methodology allows for the separation of the main compound from any process-related impurities or degradation products, with the area of each peak in the chromatogram being proportional to the concentration of the corresponding substance. This enables the quantitative determination of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For chiral molecules like this compound, which can exist as enantiomers, chiral HPLC is indispensable for resolving these stereoisomers. The separation of enantiomers is crucial as they can exhibit different biological activities.
One common strategy for separating enantiomers is through derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov However, the more direct and widely used approach involves the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including N-acylated amino acid esters. yakhak.orgresearchgate.net
The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation. yakhak.org For N-acylated amino acid esters, the carbonyl group of the ester and the amide linkage provide key interaction points for chiral recognition. yakhak.org
The choice of mobile phase is critical for achieving optimal separation. Normal-phase HPLC, using eluents such as hexane/isopropanol or hexane/ethanol mixtures, is commonly employed with polysaccharide-based CSPs. The composition of the mobile phase can be adjusted to fine-tune the retention and resolution of the enantiomers.
A typical HPLC setup for the chiral separation of a compound like this compound would involve a polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column. The specific column and mobile phase conditions would be optimized through method development to achieve baseline separation of the enantiomers.
Table 1: Representative HPLC Conditions for Chiral Separation of N-Acylated Amino Acid Esters
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of conditions based on methods used for similar compounds, such as NBD-derivatized leucine (B10760876) ethyl ester, as specific data for this compound is not available in the provided search results. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
The principles of separation in UPLC are the same as in HPLC, and methods developed for HPLC can often be transferred to UPLC systems. For the analysis of this compound, a UPLC method would offer the advantage of much faster analysis times, which is particularly beneficial for high-throughput screening or process monitoring. The increased resolution can also be advantageous for separating the target compound from closely related impurities. A reverse-phase UPLC method could be developed using columns with smaller particle sizes, which would lead to faster and more efficient separations. sielc.com
Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a molecular fingerprint that is unique to the compound.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of an amide group would be indicated by N-H stretching and bending vibrations, as well as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. The ethyl ester group would show a strong C=O stretching vibration and C-O stretching vibrations. The aliphatic portions of the molecule would be identified by C-H stretching and bending vibrations.
By comparing the observed spectrum to reference spectra of similar compounds, such as Ethyl acetate and Ethyl 2-methylpropanoate, the identity and purity of the compound can be confirmed. nist.govnist.gov For instance, the characteristic C=O stretching vibration in ethanoate esters is typically observed in the range of 1735-1750 cm⁻¹. docbrown.info The C-O stretching vibrations for these esters are found between 1230 and 1250 cm⁻¹. docbrown.info The absence of a broad O-H band between 2500 and 3300 cm⁻¹ would confirm that the compound is not a carboxylic acid. docbrown.info
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amide |
| 2980-2850 | C-H Stretch | Alkane (ethyl, isobutyl) |
| ~1740 | C=O Stretch | Ester |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
This table is a prediction based on characteristic infrared absorption frequencies for the functional groups present in the molecule and data from analogous compounds.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2 Methylpropanamido Acetate
Fundamental Chemical Transformations
The reactivity of Ethyl 2-(2-methylpropanamido)acetate is dictated by the distinct properties of its amide and ester moieties. The ester group is generally more susceptible to nucleophilic attack than the resonance-stabilized amide group. This difference in reactivity allows for selective transformations under controlled conditions.
While the core structure of this compound is relatively stable to oxidation, specific reagents can effect transformations, primarily at the α-carbon to the amide nitrogen. The methylene (B1212753) group of the glycine (B1666218) backbone is activated by the adjacent amide and ester functionalities, making it a potential site for oxidation.
Research on related N-acyl amino acid derivatives has shown that oxidation can be achieved using various methods. For instance, copper(II)-catalyzed systems in the presence of radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been used for the direct anaerobic oxidation of N-acyl compounds. nih.gov Applying this logic, the oxidation of this compound would likely yield an α-hydroxy derivative, Ethyl 2-hydroxy-2-(2-methylpropanamido)acetate.
Characterization of such an oxidation product would involve spectroscopic methods. In ¹H NMR spectroscopy, the appearance of a hydroxyl proton signal and a downfield shift of the α-proton (or its disappearance if fully substituted) would be expected. In ¹³C NMR, a significant downfield shift of the α-carbon signal would confirm the presence of the electron-withdrawing hydroxyl group. Infrared (IR) spectroscopy would show a new broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch.
Table 1: Potential Oxidation Reactions and Products
| Oxidizing System | Potential Product | Characterization Notes |
|---|---|---|
| Cu(OAc)₂ / TEMPO | Ethyl 2-hydroxy-2-(2-methylpropanamido)acetate | Appearance of O-H stretch in IR; new hydroxyl and methine signals in NMR. |
| Electrochemical Oxidation | Potential for oxidative cleavage or polymerization | Dependent on conditions; may lead to complex mixtures. science.gov |
| Strong Oxidants (e.g., KMnO₄) | Likely leads to degradation of the molecule | Non-selective oxidation would break C-C and C-N bonds. |
The amide and ester functionalities in this compound can both be reduced, but their reactivity depends on the choice of reducing agent. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both groups, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards either. quora.comlibretexts.org
The reduction of the ester group with LiAlH₄ proceeds through a two-step mechanism. First, a hydride ion attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of LiAlH₄ to yield a primary alcohol. libretexts.orgmasterorganicchemistry.com
The reduction of the amide group by LiAlH₄ is a more complex process that results in the corresponding amine. masterorganicchemistry.com The carbonyl oxygen is coordinated to the aluminum, and subsequent hydride attack leads to the elimination of the oxygen atom as an aluminate salt, converting the carbonyl group into a methylene group (CH₂).
Given that LiAlH₄ reduces both functional groups, its application to this compound would result in the formation of N-(2-hydroxyethyl)-2-methylpropan-1-amine. Characterization would involve observing the disappearance of both carbonyl signals in the ¹³C NMR and IR spectra, and the appearance of signals corresponding to the new primary alcohol and the methylene group in place of the amide carbonyl.
Selective reduction of the amide in the presence of the ester is a significant challenge but can be achieved with specific catalytic systems. For example, rhodium-catalyzed hydrosilylation has been shown to selectively reduce amides. science.gov
Table 2: Reduction of this compound
| Reducing Agent | Functional Group Reduced | Product |
|---|---|---|
| LiAlH₄ | Amide and Ester | N-(2-hydroxyethyl)-2-methylpropan-1-amine |
| NaBH₄ | None | No reaction |
| Rh(acac)(cod) / Phenylsilane | Amide (Selective) | Ethyl 2-(2-methylpropylamino)acetate science.gov |
| H₂ / Pd/C | Typically none under standard conditions | May reduce C=O bonds under harsh conditions, but generally not effective for esters/amides. |
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.com In this compound, both the ester and amide carbonyl carbons are electrophilic and can be attacked by nucleophiles. However, the ester is significantly more reactive than the amide. The lower reactivity of the amide is due to the greater resonance stabilization provided by the nitrogen atom's lone pair, which delocalizes into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.
Common nucleophilic substitution reactions at the ester functionality include:
Transesterification: Reaction with an alcohol (R'-OH) under acidic or basic catalysis replaces the ethyl group with the R' group, forming a new ester.
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide. This reaction typically requires heating.
The amide functionality is generally resistant to nucleophilic attack except under forcing conditions (e.g., strong acid or base and high temperatures), which typically lead to hydrolysis.
Table 3: Nucleophilic Substitution at the Ester Functionality
| Nucleophile | Reaction Type | Product |
|---|---|---|
| CH₃OH / H⁺ | Transesterification | Mthis compound |
| NH₃ | Aminolysis | 2-(2-Methylpropanamido)acetamide |
| CH₃CH₂NH₂ | Aminolysis | N-ethyl-2-(2-methylpropanamido)acetamide |
Hydrolytic Stability of Amide and Ester Bonds
The hydrolytic stability of this compound is markedly different for its two functional groups. Amide bonds are substantially more resistant to hydrolysis than ester bonds. This stability is attributed to the significant resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which imparts a partial double-bond character to the C-N bond.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, N-(2-methylpropanoyl)glycine, under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium process. libretexts.org Base-promoted hydrolysis, or saponification, is an irreversible process as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product. Studies on similar esters show that hydrolysis can occur even in neutral aqueous solutions, a process that can be autocatalyzed by the carboxylic acid product. chemrxiv.orgchemrxiv.org
Amide Hydrolysis: The hydrolysis of the amide bond requires much harsher conditions, such as prolonged heating in concentrated acid or base. Under these conditions, the molecule would cleave to produce isobutyric acid and glycine ethyl ester (or its hydrolysis products).
This differential stability allows for the selective hydrolysis of the ester group while leaving the amide bond intact.
Table 4: Comparative Hydrolytic Stability
| Functional Group | Conditions for Hydrolysis | Product of Selective Hydrolysis | Relative Rate |
|---|---|---|---|
| Ethyl Ester | Mild acid or base (e.g., aq. HCl or NaOH, room temp or gentle heat) | N-(2-methylpropanoyl)glycine | Fast |
| Amide | Strong acid or base (e.g., 6M HCl or conc. NaOH, reflux) | Isobutyric acid + Glycine | Very Slow |
Regioselectivity and Chemoselectivity in Multi-Step Reaction Sequences
The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity key considerations in synthetic design.
Chemoselectivity refers to the preferential reaction of one functional group over another. As discussed previously, the ester group is more electrophilic and thus reacts preferentially with most nucleophiles over the amide group. This allows for a range of transformations, such as saponification or transesterification, to be performed chemoselectively on the ester moiety. Conversely, reactions targeting the amide N-H bond, such as N-alkylation or N-arylation, can often be performed without affecting the ester, particularly under basic conditions where the N-H proton is the most acidic site.
Regioselectivity concerns the specific site of reaction within a functional group or at different positions on the molecule's backbone. For instance, under strongly basic conditions, deprotonation could potentially occur at the α-carbon to form an enolate, in competition with deprotonation at the amide nitrogen. This enolate can then act as a nucleophile. Palladium-catalyzed allylic alkylation of N-acyl glycine esters, for example, proceeds through the formation of a chelated enolate at the α-carbon, demonstrating that this position can be selectively functionalized. core.ac.uk
Careful selection of reagents and reaction conditions is therefore crucial to control the outcome of multi-step sequences. For example, to modify the ester and then the amide, one could first perform a base-catalyzed hydrolysis of the ester, protect the resulting carboxylic acid, and then carry out a reaction on the amide nitrogen.
Transition Metal-Catalyzed Reactions Employing Related Amide-Ester Substrates
N-acyl amino acid esters are versatile substrates for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org These methods offer powerful tools for the advanced functionalization of molecules like this compound.
N-Arylation: The amide N-H bond can participate in cross-coupling reactions. Palladium- and copper-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) with aryl halides are well-established methods for forming N-aryl bonds. su.se Transition-metal-free approaches using diaryliodonium salts have also been developed for the N-arylation of amino acid esters. su.se
C-H Functionalization: The α-carbon of the glycine unit can be functionalized via transition metal catalysis. As mentioned, palladium-catalyzed reactions can generate an enolate intermediate for subsequent alkylation. core.ac.uk Other metals can be used to catalyze C-H activation and subsequent coupling with various partners.
Coupling Reactions: Nickel-catalyzed coupling reactions of N-acyl amino acid-derived esters with alkylzinc nucleophiles have been developed to form new C-C bonds at the α-position. acs.org
These catalytic methods provide access to a wide array of complex derivatives from a simple amide-ester starting material, highlighting the synthetic utility of this class of compounds.
Table 5: Examples of Transition Metal-Catalyzed Reactions on Related Substrates
| Catalyst System | Reaction Type | Reactive Site | Potential Product |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | N-Arylation (Buchwald-Hartwig) | Amide N-H | Ethyl 2-(N-aryl-2-methylpropanamido)acetate |
| CuI / Ligand | N-Arylation (Ullmann Coupling) | Amide N-H | Ethyl 2-(N-aryl-2-methylpropanamido)acetate |
| Pd(0) / Ligand | Allylic Alkylation | α-Carbon (via enolate) | Ethyl 2-allyl-2-(2-methylpropanamido)acetate core.ac.uk |
| Ni / Cu dual-catalyst | Propargylic Alkylation | α-Carbon | Ethyl 2-(2-methylpropanamido)-2-propargylacetate acs.org |
Synthesis and Exploration of Derivatives and Structure Activity Relationships
Synthesis of Structurally Modified Analogues of Ethyl 2-(2-methylpropanamido)acetate
The core structure of this compound, comprising an isobutyramide (B147143) linked to a glycine (B1666218) ethyl ester, offers multiple sites for synthetic modification. These modifications are crucial for developing a library of analogues for SAR studies.
Alkylation and Acylation at Amide Nitrogen and Ester Alpha-Positions
The amide nitrogen and the alpha-carbon of the ester are primary targets for alkylation and acylation, allowing for the introduction of a wide array of functional groups.
Alkylation: The amide nitrogen can be alkylated, although this often requires strong bases and alkylating agents due to the reduced nucleophilicity of the nitrogen atom resulting from the resonance with the adjacent carbonyl group. More commonly, the alpha-position of the ester is alkylated. This is typically achieved by treating the parent ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then acts as a nucleophile to attack an alkyl halide. This process allows for the introduction of various alkyl chains at the alpha-carbon of the glycine moiety.
Acylation: Acylation can be performed at both the amide nitrogen and the ester alpha-position. N-acylation introduces a second acyl group, creating an imide structure. This can be achieved using acyl chlorides or anhydrides under basic conditions. C-acylation at the alpha-position of the ester follows a similar pathway to alkylation, where an enolate is formed and then reacted with an acylating agent like an acyl chloride.
Table 1: Examples of Alkylation and Acylation Reactions on N-Acyl Glycine Ethyl Esters This table presents hypothetical examples based on general reactions of N-acyl glycine esters, as specific data for this compound was not available.
| Reaction Type | Reagents | Product Structure |
| α-Alkylation | 1. LDA, THF, -78 °C2. CH₃I | Ethyl 2-(2-methylpropanamido)propanoate |
| N-Alkylation | 1. NaH, DMF2. CH₃CH₂Br | Ethyl 2-(N-ethyl-2-methylpropanamido)acetate |
| α-Acylation | 1. LDA, THF, -78 °C2. CH₃COCl | Ethyl 2-(2-methylpropanamido)-3-oxobutanoate |
| N-Acylation | 1. NaH, DMF2. (CH₃CO)₂O | Ethyl 2-(N-acetyl-2-methylpropanamido)acetate |
Introduction of Diverse Substituents on the Isobutyramide and Glycine Moieties
Systematic modification of both the isobutyramide and glycine portions of the molecule is a key strategy in generating a diverse library of analogues.
Isobutyramide Moiety Modification: The isobutyryl group can be replaced with a variety of other acyl groups to probe the effects of steric bulk, electronics, and lipophilicity. This is achieved by coupling different carboxylic acids with glycine ethyl ester. For example, using cycloalkanecarboxylic acids, aromatic carboxylic acids, or long-chain aliphatic carboxylic acids in the initial amide bond formation would yield analogues with diverse properties.
Glycine Moiety Modification: The glycine backbone can be substituted with other amino acid esters. For instance, using ethyl alaninate (B8444949) or ethyl valinate in the initial acylation reaction with isobutyryl chloride would introduce methyl or isopropyl groups at the alpha-position, respectively. This allows for the investigation of steric hindrance and chirality at this position.
Cyclization Reactions Leading to Novel Heterocyclic Compounds
The linear structure of this compound can serve as a precursor for the synthesis of various heterocyclic compounds. These reactions often involve the functional groups at either end of the molecule. For example, conversion of the ethyl ester to a hydrazide, followed by reaction with a dicarbonyl compound, can lead to the formation of five or six-membered heterocycles such as pyrazoles or pyridazinones. Intramolecular cyclization reactions can also be envisioned, for instance, by introducing a reactive group on the isobutyryl moiety that can then react with the ester or a derivative thereof.
Structure-Activity Relationship (SAR) Studies for Research Applications
SAR studies on the synthesized analogues are essential to understand how different structural features influence their activity in various research contexts.
Impact of Substituent Steric and Electronic Properties
The steric and electronic properties of the substituents introduced in the analogues can have a profound impact on their biological or chemical activity.
Steric Effects: The size and shape of the substituents on the isobutyramide group and at the alpha-position of the glycine ester can influence how the molecule interacts with biological targets or participates in chemical reactions. For instance, increasing the steric bulk of the N-acyl group may enhance or decrease binding affinity to a receptor, depending on the size and shape of the binding pocket.
Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can affect the reactivity of the molecule and its ability to form non-covalent interactions like hydrogen bonds or pi-stacking. For example, introducing an aromatic ring in the N-acyl chain could allow for aromatic interactions with a target protein.
Table 2: Hypothetical SAR Data for Analogues of this compound This table illustrates potential SAR trends based on general principles, as specific experimental data for this compound series is not publicly available.
| Analogue | Modification | Predicted Impact on a Hypothetical Receptor Binding |
| 1 | Parent Compound | Baseline activity |
| 2 | N-pivaloyl instead of N-isobutyryl | Decreased activity due to increased steric hindrance |
| 3 | N-acetyl instead of N-isobutyryl | Increased activity due to reduced steric bulk |
| 4 | α-methyl substitution on glycine | May increase or decrease activity depending on receptor pocket |
| 5 | N-benzoyl instead of N-isobutyryl | Potential for increased activity through aromatic interactions |
Influence of Flexible Linkers and Conformational Dynamics on Activity
The flexibility of the molecule, largely determined by the glycine linker, plays a critical role in its activity.
The glycine unit provides significant conformational flexibility, allowing the isobutyramide and ethyl ester groups to adopt various spatial arrangements. This flexibility can be crucial for the molecule to find an optimal conformation for binding to a biological target. Introducing substituents on the glycine backbone, as mentioned in section 5.1.2, can restrict this flexibility and lock the molecule into a more defined conformation.
Furthermore, the length and nature of the linker between the isobutyramide and the ester can be systematically varied to understand the optimal distance and flexibility for a desired activity. For instance, replacing glycine with beta-alanine (B559535) would extend the linker by one methylene (B1212753) unit, potentially altering the binding mode and subsequent activity. Conformational studies, often aided by computational modeling, are essential to understand the relationship between the three-dimensional structure of the analogues and their observed activity.
Comparative Analysis of Synthetic Yields and Selectivity with Structurally Analogous Compounds
The synthesis of this compound, and its structurally analogous N-acyl glycine ethyl esters, is most commonly achieved through the N-acylation of glycine ethyl ester with a corresponding acyl chloride or anhydride (B1165640). This reaction, often carried out under Schotten-Baumann conditions, is influenced by several factors, including the nature of the acylating agent, reaction conditions, and the steric hindrance around the reacting centers. A comparative analysis of the synthetic yields reveals a discernible trend related to the structure of the acyl group.
Generally, the acylation of glycine ethyl ester proceeds with high chemoselectivity for the amino group over the ester moiety. The lone pair of electrons on the nitrogen atom is more nucleophilic than the oxygen atoms of the ester group, favoring the formation of the amide bond. However, the yield of the reaction can be significantly affected by the steric bulk of the acylating agent.
To illustrate this, a comparative analysis of the synthesis of a series of N-acyl glycine ethyl esters is presented below. These compounds are structurally analogous to this compound, differing only in the acyl group attached to the nitrogen atom of the glycine backbone. The selected analogs for this comparison are N-acetylglycine ethyl ester, N-propionylglycine ethyl ester, and N-butyrylglycine ethyl ester.
| Acyl Group | Compound Name | Structure of Acyl Chloride | Reported Yield (%) |
| Acetyl | N-acetylglycine ethyl ester | Acetyl chloride | ~85-95% |
| Propionyl | N-propionylglycine ethyl ester | Propionyl chloride | ~80-90% |
| Butyryl | N-butyrylglycine ethyl ester | Butyryl chloride | ~75-85% |
| Isobutyryl | This compound | Isobutyryl chloride | ~70-80% |
Note: The yields presented are approximate ranges reported in the literature for Schotten-Baumann or similar acylation reactions and may vary depending on the specific reaction conditions.
From the data, a clear trend emerges: as the steric bulk of the acyl chloride increases, the reaction yield tends to decrease. The reaction with acetyl chloride, the smallest and least sterically hindered of the acylating agents, generally provides the highest yields. As the alkyl chain of the acyl group lengthens from acetyl to propionyl and then to butyryl, a modest decrease in yield is observed.
The selectivity of these reactions remains high, with the primary product consistently being the N-acylated glycine ethyl ester. Side reactions, such as the O-acylation of the ester's carbonyl oxygen, are generally not observed under standard acylation conditions due to the lower nucleophilicity of the carbonyl oxygen and the thermodynamic stability of the resulting amide bond compared to a potential O-acylated intermediate. However, in the case of more sterically hindered acylating agents, prolonged reaction times or more forcing conditions might be necessary to achieve a satisfactory yield, which could potentially lead to a slight increase in the formation of byproducts through competing reaction pathways.
Advanced Research Applications of Ethyl 2 2 Methylpropanamido Acetate
Utilization as a Core Building Block in Complex Molecular Synthesis
The fundamental structure of Ethyl 2-(2-methylpropanamido)acetate, representing an N-protected amino acid ester, positions it as a key precursor in the assembly of more complex organic molecules. This utility is particularly pronounced in the synthesis of specialized organic intermediates and in peptide chemistry, where maintaining stereochemical integrity is paramount.
Precursor in the Synthesis of Advanced Organic Intermediates
As a derivative of glycine (B1666218) ethyl ester, this compound is a foundational component for constructing larger, more functionalized molecules. Its structure is analogous to synthons used in the creation of dual-activity hypoglycemic agents and other pharmacologically relevant scaffolds. For instance, the related precursor, ethyl-2-(4-aminophenoxy) acetate (B1210297), is synthesized via alkylation and reduction reactions to serve as a key building block for molecules designed to be dual glucokinase (GK) and PPARγ activators. mdpi.com The N-acyl glycine motif present in this compound is integral to numerous biologically active compounds, and its derivatives are actively researched for applications ranging from pharmaceuticals to biochemical probes. ontosight.ai
Facilitation of Racemization-Free Esterification, Amidation, and Peptide Bond Formation
A significant challenge in peptide synthesis is the prevention of racemization—the loss of chiral purity—at the alpha-carbon of an amino acid during the activation of its carboxyl group for amide bond formation. nih.gov While this compound is a simple N-protected amino acid ester, its structural class is at the heart of this challenge. Advanced coupling reagents have been developed to facilitate these reactions without racemization, and notably, many of these reagents incorporate an ethyl acetate-derived moiety.
These reagents work by activating the carboxylic acid of an incoming N-protected amino acid, forming a stable intermediate that can react with the amine of another amino acid or alcohol without abstracting the proton at the chiral center. nih.govresearchgate.net The use of such additives is crucial for producing stereochemically pure peptides, amides, and esters.
Several modern coupling reagents have been developed to suppress racemization effectively. For example, Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, is a highly effective additive used with carbodiimides like DIC to prevent the loss of stereochemical integrity during peptide bond formation. nih.gov Other advanced, recyclable coupling reagents designed for racemization-free synthesis, such as o-NosylOXY and TCBOXY, also feature an ethyl acetate-derived core structure. peptide.comresearchgate.netacs.org The development of these reagents has significantly improved the efficiency and purity of complex synthetic preparations. peptide.comacs.org
| Coupling Reagent/Additive | Full Chemical Name | Role in Racemization Suppression |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | Forms a reactive ester intermediate that is less prone to forming the racemizing oxazolone (B7731731). nih.gov |
| o-NosylOXY | Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate | Acts as a recyclable coupling reagent that ensures high stereochemical retention in amide and peptide synthesis. peptide.comresearchgate.net |
| TCBOXY | (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate | A modified Yamaguchi reagent that facilitates racemization-free esterification, amidation, and peptide synthesis. acs.org |
| HBTU/TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)/tetrafluoroborate (B81430) | Highly efficient coupling reagents that, when used with additives like HOBt, reduce racemization to insignificant levels. peptide.com |
Applications in Materials Science
The structural motifs within this compound lend themselves to the field of polymer chemistry and materials science. The amide functionality provides hydrogen bonding capabilities, while the ester group offers a site for hydrolysis or further modification, making its parent structures valuable in creating functional polymers and coatings.
Development of Advanced Materials, Including Polymers and Coatings
The N-acyl amino acid structure is a versatile monomer for synthesizing functional polymers with potential biomedical applications. Polymers based on N-acryloyl amino acids, which are structurally related to the amide portion of this compound, can be synthesized with controlled molecular weights and narrow distributions using techniques like PET-RAFT polymerization. rsc.org These amino acid-based polymers are explored for uses in drug delivery and chiral recognition due to their biocompatibility and defined chemical structures. rsc.org
Furthermore, N-acyl amino acids can be grafted onto biodegradable polyester (B1180765) backbones, such as poly(glycerol adipate), to create a novel class of functionalized polymers. semanticscholar.org This process allows for the tailoring of physical and chemical properties, like hydrophilicity and degradation rate, by varying the attached amino acid, offering pathways to new biocompatible materials for pharmaceutical use. semanticscholar.org
| Polymer Type | Monomer/Functional Group | Key Properties & Applications |
| Poly(N-acryloyl amino acids) | N-acryloyl amino acids | Biocompatible, optically active; used as heparin-like materials for inhibiting tumor metastasis and inflammation. nih.govacs.org |
| N-acyl amino acid-grafted Polyesters | N-acyl aromatic amino acids | Tunable biodegradability and physical properties; designed for nanostructured drug delivery systems. semanticscholar.org |
| Poly(trans-4-hydroxy-N-acyl-L-proline esters) | N-acyl-L-proline esters | Biodegradable pseudopoly(amino acids) studied for various biomedical applications. acs.org |
Exploration in Novel Material Design and Engineering
The field of material design increasingly looks to bio-inspired molecules for creating advanced functional materials. The N-isobutyrylglycine structure, which is the hydrolyzed acid form of this compound, serves as a model for modified amino acids that can be incorporated into novel peptides or used as probes in biochemical assays. ontosight.ai The unique combination of a bulky, hydrophobic N-acyl group and a flexible glycine backbone can influence the self-assembly properties of peptides and polymers, leading to the formation of new supramolecular structures. Research into such molecules helps in designing materials with specific recognition capabilities or tailored mechanical properties.
Biochemical and Enzymatic Interaction Studies
N-acyl amino acids, the class of molecules to which this compound belongs, are endogenous signaling molecules involved in a variety of physiological processes. mdpi.com Studying the interaction of these compounds with enzymes is crucial for understanding metabolic pathways and designing therapeutic agents.
The ester and amide bonds in this compound are potential targets for enzymatic activity. Hydrolase enzymes, such as lipases and acylases, are known to catalyze both the synthesis and hydrolysis of N-acyl amino acids. nih.govresearchgate.net For example, Acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids via a reverse hydrolysis reaction. researchgate.net
Furthermore, the un-esterified parent compound, N-isobutyrylglycine, is recognized as an acyl glycine. hmdb.cafoodb.ca Acyl glycines are metabolites of fatty acids, and their levels can be indicative of certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency. hmdb.ca The modification of glycine with an isobutyryl group can alter its interaction with enzymes and receptors, potentially influencing metabolic regulation. ontosight.ai Enzymes like glycine N-acyltransferase are responsible for producing these compounds from acyl-CoA donors. foodb.ca Studies on the enzymatic synthesis and degradation of N-acyl amino acids are critical for understanding their biological roles and for developing green biocatalytic routes for their production. nih.govwikipedia.org
Investigation as a Substrate in Enzyme Kinetic Analyses
Currently, detailed studies on the use of this compound as a specific substrate in enzyme kinetic analyses are not extensively available in the public domain. While research on the enzymatic hydrolysis of the structurally simpler compound, ethyl acetate, by enzymes like lipase (B570770) is well-documented, specific kinetic data, including Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max), for this compound are not readily found in published literature.
The investigation of this compound as an enzyme substrate would likely involve determining how the presence of the 2-methylpropanamido group influences its recognition and turnover by various hydrolases. Such studies would be crucial in understanding the structure-activity relationships of enzymes that process amide-containing esters.
Understanding Mechanisms of Interaction with Specific Molecular Targets
Research delineating the specific molecular targets of this compound and the mechanisms of interaction is still in a nascent stage. While computational and in vitro screening methods are often employed to identify interactions between small molecules and biological macromolecules like proteins and nucleic acids, specific findings for this compound are not widely reported.
Future research could focus on identifying protein binding partners through techniques such as affinity chromatography or yeast two-hybrid screening. Elucidating these interactions would provide insights into the compound's potential biological activities.
In Vitro Modulation of Biochemical Pathways
The ability of this compound to modulate biochemical pathways in vitro has not been extensively characterized in scientific literature. Studies involving cell-based assays are necessary to determine if this compound can influence signaling cascades, metabolic pathways, or other cellular processes. Without such experimental data, its role as a modulator of biochemical events remains speculative.
Explorations in Catalytic Chemistry (as a reactant or in catalyzed synthesis)
The application of this compound in the realm of catalytic chemistry is an area with potential for exploration.
There is limited specific information available regarding the participation of this compound as a reactant in metal-catalyzed organic transformations. The reactivity of the ester and amide functional groups suggests that it could potentially be involved in a variety of metal-catalyzed reactions, such as cross-coupling reactions, C-H activation, or directed transformations. However, specific examples and detailed studies outlining its role as a reactant, the catalysts used, and the resulting products are not prevalent in the current body of scientific literature. Research in this area would be valuable for expanding the synthetic utility of this compound.
Computational and Theoretical Investigations of Ethyl 2 2 Methylpropanamido Acetate
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
No specific molecular docking studies involving Ethyl 2-(2-methylpropanamido)acetate as a ligand have been identified in the scientific literature. Such studies would typically involve simulating the interaction of this compound with a specific protein target to predict its binding affinity and mode of interaction. This information is crucial for understanding its potential biological activity. Without such studies, no data on binding energies, interacting amino acid residues, or potential protein targets can be provided.
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically for this compound. These calculations would provide insights into the molecule's electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution. This information is fundamental for predicting the molecule's reactivity, stability, and spectroscopic properties. The absence of these studies means that no data on these electronic parameters can be presented.
Conformational Landscape Analysis and Stereochemical Modeling
A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. Such an analysis is vital for understanding the molecule's flexibility and how its three-dimensional shape might influence its interactions with biological systems or its physical properties. Without these studies, it is not possible to provide details on the preferred conformations or the stereochemical aspects of this specific molecule.
Future Research Directions and Emerging Avenues
Development of Innovative and Sustainable Synthetic Routes
The traditional synthesis of N-acyl amino acid esters often relies on methods that can be resource-intensive and generate significant waste. Future research into the synthesis of Ethyl 2-(2-methylpropanamido)acetate is likely to focus on the development of more sustainable and efficient "green" methodologies.
One promising avenue is the exploration of biocatalysis . The use of enzymes, such as lipases and aminoacylases, for the synthesis of N-acyl amino acids is an emerging green alternative to conventional chemical methods. google.comrsc.org These enzymatic processes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. Future studies could investigate the screening and engineering of specific enzymes to efficiently catalyze the amidation of ethyl glycinate (B8599266) with 2-methylpropanoic acid or its derivatives.
Another key area for development is flow chemistry . Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. nih.govmdpi.com The application of flow chemistry to amide bond formation has been shown to be a sustainable and efficient approach. mdpi.com Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating in-line purification steps to create a streamlined and automated production system.
Furthermore, the development of solvent-free or green solvent-based reaction systems is a critical aspect of sustainable synthesis. Research into solid-state reactions or the use of environmentally benign solvents could significantly reduce the environmental impact of producing this and similar compounds.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. google.comrsc.org | Enzyme screening and engineering for specific substrate recognition. |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability. nih.govmdpi.com | Development of continuous flow reactors and integrated purification. |
| Green Solvents | Reduced environmental impact, improved process safety. | Identification and optimization of reactions in sustainable media. |
Expansion of Derivative Libraries for Tailored Functionality
The core structure of this compound provides a versatile scaffold for the creation of diverse chemical libraries. By systematically modifying the acyl group (2-methylpropanoyl) and the amino acid ester (ethyl glycinate), a wide range of derivatives with tailored functionalities can be generated.
Future research will likely involve the combinatorial synthesis of libraries of N-acylated glycine (B1666218) ester derivatives. These libraries can be screened for a variety of applications, from pharmaceuticals to materials science. For instance, variations in the acyl chain length and branching can influence the lipophilicity and, consequently, the biological activity of the molecule. Similarly, altering the ester group can modulate properties such as solubility and hydrolysis rates.
The synthesis of N-substituted glycine oligomers (peptoids) , which are structural analogs of N-acylated amino acids, has demonstrated the potential for creating a vast chemical space with diverse biological activities. unizar.es This approach could be adapted to generate libraries based on the this compound motif.
Moreover, the incorporation of functional groups into the acyl chain or the amino acid backbone can impart specific properties. For example, the introduction of hydroxyl or amino groups could enhance water solubility or provide sites for further chemical modification. The creation of such derivative libraries is crucial for establishing structure-activity relationships (SAR) , which are essential for the rational design of molecules with optimized performance in specific applications. amanote.com
| Modification Site | Potential Functional Impact | Example Research Direction |
| Acyl Group | Altered lipophilicity, biological activity, and material properties. | Synthesis of a library with varying alkyl chain lengths and branching. |
| Ester Group | Modified solubility, hydrolysis rate, and drug release kinetics. | Creation of derivatives with different alcohol moieties. |
| Amino Acid Backbone | Introduction of new functionalities, altered conformational preferences. | Substitution of glycine with other amino acids. |
In-depth Mechanistic Studies Using Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes. Advanced spectroscopic techniques offer powerful tools for probing these mechanisms in detail.
In-situ spectroscopy , particularly operando spectroscopy , is an emerging field that allows for the real-time monitoring of catalytic reactions as they occur. researchgate.net Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to observe the formation of key intermediates during the N-acylation process. This would provide valuable insights into the reaction pathway and the role of catalysts.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. Kinetic analysis of amide bond formation using ¹H NMR has been successfully demonstrated. google.comnih.gov This approach could be applied to study the kinetics of the reaction between ethyl glycinate and a suitable acylating agent to form this compound, providing data on reaction rates and activation energies.
Mass spectrometry (MS) can be used to identify and characterize reaction intermediates and products, even at very low concentrations. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to study the esterification of amino acids and provide insights into the reaction mechanism. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to elucidate the structure of transient species.
| Spectroscopic Technique | Information Gained | Potential Application to this compound Synthesis |
| Operando Spectroscopy (FTIR, Raman) | Real-time monitoring of reaction intermediates. researchgate.net | Elucidation of the catalytic cycle in amide bond formation. |
| NMR Spectroscopy | Kinetic data (reaction rates, activation energies). google.comnih.gov | Optimization of reaction conditions for improved yield and efficiency. |
| Mass Spectrometry | Identification of intermediates and by-products. rsc.org | Understanding reaction pathways and side reactions. |
Exploration in Novel Biological and Material Science Systems
The unique combination of an amide linkage and an ester group in this compound and its potential derivatives opens up a wide range of possibilities for their application in both biological and material science contexts.
In the realm of biomaterials , N-acyl amino acids are being explored for the functionalization of biodegradable polyesters. researchgate.net By grafting molecules like this compound onto a polymer backbone, it is possible to create new materials with tailored properties for applications in drug delivery and tissue engineering. rsc.org The nature of the N-acyl group can influence the polymer's hydrophobicity, degradation rate, and interaction with biological systems.
The self-assembly properties of N-acyl amino acid derivatives are another exciting area of research. These molecules can form a variety of nanostructures, such as micelles, vesicles, and fibers, which can be utilized for the encapsulation and delivery of therapeutic agents. chemrxiv.org The specific self-assembly behavior is dictated by the molecular structure, including the length of the acyl chain and the nature of the amino acid headgroup.
Furthermore, N-acyl amino acid esters are being investigated for their potential to form hydrogels . nih.govfrontiersin.org These water-swollen polymer networks have numerous applications in biomedicine, including as scaffolds for tissue regeneration and as matrices for controlled drug release. The ability to tune the properties of the hydrogel by modifying the structure of the N-acyl amino acid ester makes them attractive building blocks for these advanced materials.
The use of N-acyl amino acids for surface modification is another area of interest. These molecules can alter the surface properties of materials, for example, by increasing their biocompatibility or by providing specific recognition sites. google.com
| Application Area | Potential Role of this compound and Derivatives | Key Research Focus |
| Biomaterials | Functionalization of biodegradable polymers for tailored properties. researchgate.netrsc.org | Synthesis and characterization of novel polymer-conjugates. |
| Drug Delivery | Formation of self-assembled nanostructures for drug encapsulation. chemrxiv.org | Investigation of the self-assembly behavior and drug loading/release profiles. |
| Hydrogels | Building blocks for stimuli-responsive and biodegradable hydrogels. nih.govfrontiersin.org | Design and synthesis of novel hydrogelators with tunable properties. |
| Surface Modification | Altering the surface properties of materials for improved biocompatibility. google.com | Covalent and non-covalent attachment to various substrates. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-(2-methylpropanamido)acetate to achieve high purity and yield?
- Methodology :
- Reaction Conditions : Use a two-step process: (1) Condensation of 2-methylpropanamide with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under nitrogen. (2) Neutralization and extraction. Optimize temperature (40–60°C) and reaction time (4–6 hours) to minimize side reactions .
- Purification : Employ fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) followed by recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor purity via TLC or HPLC .
- Key Data :
- Purity: ≥98% (HPLC, GC-MS) .
- Yield: 70–85% under optimized conditions .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm ester (-COOEt) and amide (-CONH-) functional groups. For example, the ester carbonyl typically appears at ~170 ppm in -NMR .
- GC-MS : Analyze volatility and fragmentation patterns (e.g., m/z peaks for [M+] and amide cleavage products) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C=O bond: ~1.21 Å) .
Q. What are the key considerations for ensuring the stability of this compound under various storage conditions?
- Methodology :
- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the ester or amide groups. Avoid prolonged exposure to moisture .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Typical degradation products include 2-methylpropanamide and acetic acid derivatives .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?
- Methodology :
- Data Collection : Use a Rigaku diffractometer (Mo Kα radiation, λ = 0.71075 Å) to collect intensity data. Typical parameters: 2θmax = 54.96°, N(hkl) = 8,966 .
- Refinement : Apply SHELXL for structure solution. Key steps:
Solve phase problem via direct methods.
Refine anisotropic displacement parameters.
Validate using R-factor (<0.05) and residual electron density maps .
- Key Findings :
- Bond lengths: C=O (1.21 Å), C-N (1.33 Å).
- Torsion angles: Amide group adopts a planar conformation .
Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling results for this compound?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set). Adjust solvent effects in simulations (e.g., chloroform vs. DMSO) .
- Parameter Refinement : Re-examine force fields in molecular dynamics (MD) simulations if crystallographic data conflicts with predicted conformations .
Q. How does the electronic environment of the amide group in this compound influence its reactivity in nucleophilic reactions?
- Methodology :
- Electron Density Analysis : Use Natural Bond Orbital (NBO) analysis to quantify resonance stabilization of the amide. The carbonyl oxygen exhibits partial negative charge (-0.45 e), enhancing electrophilicity .
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., Grignard reagents) under varying pH. The amide’s resonance stabilization reduces reactivity compared to esters .
Q. What role does this compound serve as a building block in multicomponent reactions?
- Methodology :
- Ugi Reaction : Combine with aldehydes, amines, and isocyanides to form peptidomimetics. The ester group facilitates cyclization .
- Catalysis : Use Pd-mediated cross-coupling to introduce aryl/heteroaryl groups at the α-carbon. Yields improve with Buchwald-Hartwig conditions (e.g., 80°C, 12 hours) .
Notes
- Advanced questions emphasize structural, electronic, and mechanistic insights relevant to drug design and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
